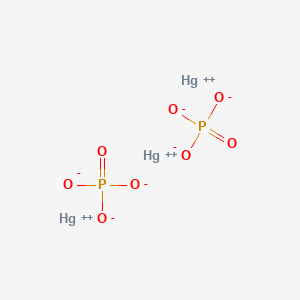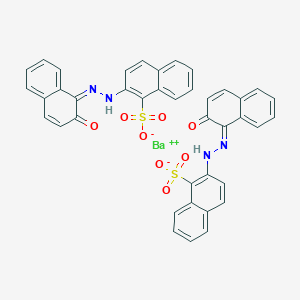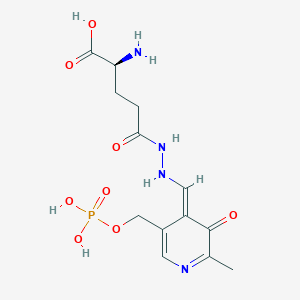
Nickel-58
Übersicht
Beschreibung
Nickel-58 is an isotope of Nickel. It has a mass number of 58, which means it has 58 nucleons (protons and neutrons combined). The atomic number is 28, indicating it has 28 protons. It also has 30 neutrons . Nickel-58 is a stable isotope .
Synthesis Analysis
Nickel nanoparticles in the size range of 1–100 nm are synthesized by various methods for research and commercial applications. The synthesis techniques are classified into three main types, namely, top-down, bottom-up, and hybrids of top-down and bottom-up protocols including solvothermal, physical, and chemical approaches .
Molecular Structure Analysis
Nickel has the molecular formula Ni and a molecular weight of 58.6934 .
Chemical Reactions Analysis
Nickel catalyzes many different cross-coupling reactions. These reactions require only the two substrate substances, a nickel salt as a catalyst precursor, a catalyst for light-driven redox reactions, and, in some cases, a nitrogen-containing base .
Physical And Chemical Properties Analysis
Nickel-58 is a hard, silvery-white metal that forms cubic crystals. It is malleable, ductile, and has superior strength and corrosion resistance. The metal is a fair conductor of heat and electricity and exhibits magnetic properties below 345°C .
Wissenschaftliche Forschungsanwendungen
Nickel in Infrastructure and Technology : Nickel is crucial in modern infrastructure and technology, with significant uses in stainless steel, alloys, electroplating, and rechargeable batteries. Despite most economic nickel resources being found in laterite ores, the bulk of historic production has been from sulfide ores due to simpler processing. The increasing mining of nickel from laterite ores has raised concerns over energy consumption, greenhouse gas emissions, and significant environmental impacts, particularly in major nickel fields worldwide. Understanding these mega-trends in nickel mining is vital for addressing associated global issues and informing current research and policy directions (Mudd, 2010).
Nickel Oxide's Role and Applications : Nickel oxide, especially in nonstoichiometric form, is widely studied for its chemical and electronic properties, making it valuable in various applications, such as optoelectronics, gas sensors, thin-film transistors, and resistive switching random access memory (ReRAM) devices. Its antiferromagnetic nature has also garnered interest in spintronics research (Napari et al., 2020).
Nickel Hydroxides : Nickel hydroxide is vital in batteries and has two known polymorphs with various types of disorder, impacting its properties. The synthesis methods and physical properties of nickel hydroxides have been extensively reviewed, underlining their importance in technological applications (Hall et al., 2015).
Nickel Toxicity and Environmental Impact : Nickel pollution, due to industrialization and other human activities, poses threats to plant growth and ecosystems. At low concentrations, nickel is essential for plants but can be toxic at higher levels, affecting seed germination, biomass accumulation, and physiological processes. Understanding nickel's functional roles and toxic effects is crucial for addressing its environmental impact (Hassan et al., 2019).
Nickel Phytomining : Exploring the use of nickel hyperaccumulator plants on Ni-rich substrates like industrial galvanic sludges presents a new technology for commercial metal recovery. This method has shown promise in transferring nickel from toxic waste into plant biomass, offering an innovative approach to nickel recovery and environmental remediation (Tognacchini et al., 2019).
Nickel Isotope Fractionation : Understanding nickel isotope fractionation in nickel sulfides is critical for using Ni isotopes as geochemical tracers in magmatic processes and the evolution of magmatic sulfide deposits. The fractionation factors of various nickel sulfide minerals have been calculated, providing insights into the migration of nickel in magma systems and the genesis of sulfide deposits (Liu et al., 2018).
Human Health and Toxicology : Nickel's widespread use leads to environmental exposure, potentially causing health issues like respiratory cancer, dermatitis, and reproductive effects. Understanding nickel's toxicity, including its mechanisms, bioavailability, and the toxic species, is crucial for mitigating health risks and understanding its environmental behavior (Buxton et al., 2019).
Nickel and Catalysis : Nickel's catalytic properties are important in electrochemical energy technologies. Research on the catalytic activity and corrosion behavior of nickel, especially in the presence of reactive gases, is vital for applications in alkaline water electrolyzers and fuel cells (Ferreira et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
nickel-58 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHVJJICTQNCMI-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[58Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ni | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930619 | |
| Record name | (~58~Ni)Nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
57.935342 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel-58 | |
CAS RN |
13981-79-8 | |
| Record name | Nickel, isotope of mass 58 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013981798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~58~Ni)Nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-Pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B83776.png)

![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)








![(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B83794.png)

